molecular formula C22H24N2O2S B2959018 4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-87-2

4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2959018
M. Wt: 380.51
InChI Key: STDNBKHUJITDBG-UHFFFAOYSA-N
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Description

“4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide” are not available in the retrieved papers.

Scientific Research Applications

Anticancer Activity

Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, Ravinaik et al. (2021) designed and synthesized a series of benzamides, demonstrating moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases. These compounds were evaluated against breast, lung, colon, and ovarian cancer cell lines, showcasing the potential of benzamide derivatives in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties. Bikobo et al. (2017) synthesized thiazole-containing benzamide ethers and assessed their antimicrobial activity against bacterial and fungal strains. Some synthesized molecules exhibited higher potency than reference drugs, particularly against Gram-positive bacteria and Candida strains, highlighting the potential of thiazole derivatives as antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-2-3-15-26-20-11-9-17(10-12-20)21(25)23-14-13-19-16-27-22(24-19)18-7-5-4-6-8-18/h4-12,16H,2-3,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDNBKHUJITDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

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